2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-10-13(9-18-20)12-5-4-8-21(11-12)17(22)16-19-14-6-2-3-7-15(14)23-16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXGSTFLGLLPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a pyrazole moiety, a piperidine ring, and a benzothiazole structure, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. The presence of various functional groups enhances its lipophilicity and biological interactions, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄OS |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 2319718-65-3 |
Biological Activities
Research indicates that compounds containing pyrazole and benzothiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : The pyrazole scaffold is known for its ability to inhibit various bacterial strains and has shown effectiveness against Staphylococcus aureus and other pathogens .
- Antitumor Properties : The compound has demonstrated anticancer activity in several studies, particularly through mechanisms that involve the modulation of apoptotic pathways and inhibition of tumor cell proliferation .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The pyrazole moiety can inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Receptor Modulation : It may also act on specific receptors that are implicated in pain and inflammation pathways, providing potential therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- Anticancer Activity : A study demonstrated that derivatives containing benzothiazole exhibited significant cytotoxicity against human cancer cell lines (e.g., A549, HT-29) with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another research effort showed that benzothiazole derivatives had enhanced antibacterial potency against resistant strains of bacteria, outperforming traditional antibiotics such as ampicillin .
- Anti-inflammatory Studies : Experimental results indicated that compounds with similar structures effectively reduced inflammation in animal models by downregulating inflammatory mediators .
Scientific Research Applications
As of the current search results, specific applications of 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole are not detailed. However, the presence of pyrazole, piperidine, and benzothiazole moieties suggests potential applications in medicinal chemistry.
Role of Pyrazole: Pyrazole derivatives exhibit diverse biological activities, including antibacterial, anticancer, and antifungal properties . They have also demonstrated anti-amylase inhibitory, anti-inflammatory, antimycobacterial, and antimalarial activities .
Role of Piperidine: The piperidine group can enhance a compound's lipophilicity and biological interactions, making it valuable for pharmaceutical research. Piperidine is a key structural element for activity towards H3 and σ1 receptors .
Role of Benzothiazole: Benzothiazole derivatives are explored for their potential in various therapeutic areas.
Related Compounds and Activities
Research on related compounds provides insight into the potential applications of this compound:
- Antimicrobial Activity: Benzofuran-pyrazole-based compounds have demonstrated broad-spectrum antimicrobial activity .
- Anticonvulsant Properties: Thiazole-integrated pyrrolidin-2-one analogs exhibit anticonvulsant activity, suggesting that the combination of heterocyclic rings may enhance such activity .
- Anti-inflammatory Activity: Some pyrazole derivatives that contain a pyrazole and coumarin moiety possess anti-inflammatory properties.
Further Research
Further research is needed to explore the specific biological activities and pharmacological profiles of this compound. This could involve:
- In vitro studies: Evaluating the compound's activity against various microbial strains, cancer cell lines, and inflammatory mediators.
- In vivo studies: Assessing the compound's efficacy and safety in animal models of disease.
- Structure-activity relationship (SAR) studies: Modifying the compound's structure to optimize its biological activity and identify key pharmacophores.
Comparison with Similar Compounds
Core Structure Differences
- Benzothiazole vs. Quinoxaline (BF26436): The target compound’s benzothiazole core contains a sulfur atom and fused benzene-thiazole ring, conferring distinct electronic properties compared to BF26436’s quinoxaline (a bicyclic system with two nitrogen atoms). Benzothiazoles are often associated with greater π-electron deficiency, influencing binding to hydrophobic pockets in enzymes .
- Acetamide Backbone (BF26439): BF26439 lacks an aromatic heterocycle, instead relying on a flexible acetamide chain. This structural simplicity may enhance solubility but reduce target specificity compared to the rigid benzothiazole system.
Substituent Analysis
- Piperidine-Pyrazole Motif (Target vs. BF26436): Both the target and BF26436 share the 3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl group. However, BF26436’s quinoxaline core may allow for additional π-π stacking interactions in biological targets, whereas the benzothiazole’s sulfur atom could participate in hydrogen bonding or metal coordination.
- However, the absence of a fused aromatic system limits its utility in applications requiring planar binding motifs.
Hypothetical Property Trends
- Lipophilicity: The target compound’s benzothiazole core and pyrazole substituent suggest moderate lipophilicity (clogP ~3–4), whereas BF26439’s morpholine and methoxy groups may lower its clogP (~2–3).
- Bioactivity: Benzothiazole derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to mimic adenine in ATP-binding pockets. BF26436’s quinoxaline scaffold is less common in kinase targets but may exhibit activity in DNA intercalation or topoisomerase inhibition .
Research Implications and Methodological Considerations
The structural determination of such compounds typically employs X-ray crystallography refined using programs like SHELXL, which is widely recognized for its robustness in handling small-molecule data . Computational modeling (e.g., molecular docking) could further elucidate the target compound’s interaction with biological targets, leveraging its unique benzothiazole-pyrazole-piperidine architecture.
Q & A
Q. What are the common synthetic routes for synthesizing 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole, and how are reaction conditions optimized to improve yield and purity?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling the benzothiazole core with a pre-functionalized piperidine-pyrazole moiety. Key steps include:
- Amide bond formation: Use coupling reagents like EDC/HOBt or DCC to link the piperidine-carbonyl group to the benzothiazole nitrogen. Solvent choice (e.g., DCM, DMF) and temperature control (0–25°C) are critical to minimize side reactions .
- Pyrazole functionalization: Introduce the 1-methyl-pyrazole group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Purity optimization: Purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and characterize using HPLC (>95% purity) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer: A combination of techniques ensures structural validation:
- NMR spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.5–8.5 ppm for benzothiazole protons; δ 150–160 ppm for carbonyl carbons) confirm connectivity. DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass spectrometry: High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy: Peaks at ~1650–1700 cm⁻¹ confirm the carbonyl group, while ~3100 cm⁻¹ indicates aromatic C-H stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer: Contradictions may arise from assay-specific variables. To address this:
- Standardize assay conditions: Control variables like cell line passage number, serum concentration, and incubation time .
- Validate target engagement: Use biophysical methods (SPR, ITC) to measure binding affinity to proposed targets (e.g., enzymes or GPCRs) and correlate with cellular activity .
- Meta-analysis: Compare data across studies using tools like Prism or R to identify outliers or trends obscured by experimental noise .
Q. What computational strategies are recommended for predicting the biological targets and off-target effects of this compound?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB, AlphaFold) based on the compound’s piperidine-pyrazole and benzothiazole pharmacophores .
- Machine learning: Train models on ChEMBL or PubChem bioactivity data to predict kinase or protease inhibition profiles .
- ADMET prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CNS permeability) to prioritize in vivo studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?
- Methodological Answer:
- Analog synthesis: Modify substituents on the pyrazole (e.g., 1-methyl vs. 1-ethyl) and benzothiazole (e.g., 4-fluoro vs. 4-methoxy) to probe electronic and steric effects .
- Biological testing: Use tiered assays:
- Primary assay: Measure IC₅₀ against a primary target (e.g., enzyme inhibition).
- Counter-screening: Test against related off-targets (e.g., CYP450 isoforms) to assess selectivity .
- Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to guide rational design using PyMol or Coot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
